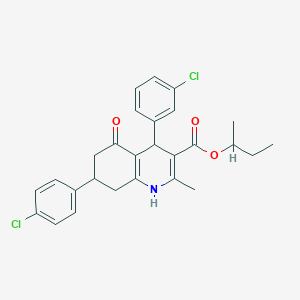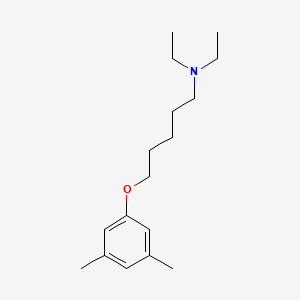
5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at positions 3 and 5, attached to a pentan-1-amine backbone with diethyl substitutions on the nitrogen atom. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine typically involves the reaction of 3,5-dimethylphenol with N,N-diethylpentan-1-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with the amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones or phenolic derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Applications De Recherche Scientifique
5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The phenoxy group may play a crucial role in binding to these targets, while the diethylpentan-1-amine backbone provides structural stability and enhances the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide
- Metaxalone (5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone)
Uniqueness
5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine is unique due to its specific substitution pattern and the presence of the diethylpentan-1-amine backbone. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
IUPAC Name |
5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-18(6-2)10-8-7-9-11-19-17-13-15(3)12-16(4)14-17/h12-14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTNOUVPYBYOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
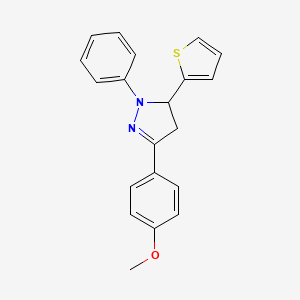
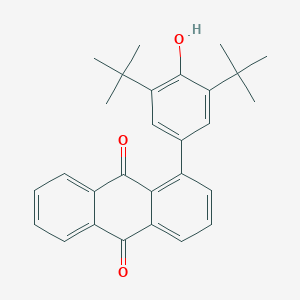
![[4-[(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B5115975.png)
![1-cyclohexyl-2-(2-naphthylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5115983.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)
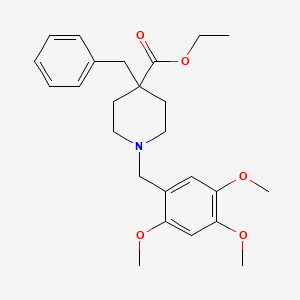
![5-chloro-N-{3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}-2-nitroaniline](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)
![N-[(4-chlorophenyl)methyl]-N'-(2,6-dimethylphenyl)oxamide](/img/structure/B5116009.png)
![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate](/img/structure/B5116036.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
